molecular formula C17H24N8O B12246895 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine

9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine

Cat. No.: B12246895
M. Wt: 356.4 g/mol
InChI Key: DNAHEGPMFRCTCY-UHFFFAOYSA-N
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Description

9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine is a complex heterocyclic compound that features a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine typically involves multi-step procedures. The key steps include the formation of the purine core, followed by the introduction of the piperazine and oxadiazole moieties. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and purine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield a carboxylic acid, while reduction of the oxadiazole ring could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its purine core, which is a common motif in many biologically active molecules.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The purine core can bind to nucleotide receptors or enzymes, modulating their activity. The piperazine and oxadiazole moieties can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-adenine
  • 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-guanine

Uniqueness

Compared to similar compounds, 9-ethyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-9H-purine has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H24N8O

Molecular Weight

356.4 g/mol

IUPAC Name

5-[[4-(9-ethylpurin-6-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H24N8O/c1-4-24-11-20-14-16(24)18-10-19-17(14)25-7-5-23(6-8-25)9-13-21-15(12(2)3)22-26-13/h10-12H,4-9H2,1-3H3

InChI Key

DNAHEGPMFRCTCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=NC(=NO4)C(C)C

Origin of Product

United States

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